1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene
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Overview
Description
1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene is an organic compound characterized by the presence of an ethenesulfonyl group, a nitro group, and a trifluoromethyl group attached to a benzene ring
Preparation Methods
The synthesis of 1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene typically involves multiple steps, starting with the preparation of the benzene ring substituted with the desired functional groups. . The nitro group can be introduced via nitration reactions using nitric acid and sulfuric acid. The ethenesulfonyl group is often added through sulfonylation reactions using ethenesulfonyl chloride under basic conditions .
Chemical Reactions Analysis
1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, strong bases like sodium hydride, and nucleophiles such as amines. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene involves its interaction with various molecular targets. The trifluoromethyl group is known for its electron-withdrawing properties, which can influence the compound’s reactivity and binding affinity to biological targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to potential biological effects .
Comparison with Similar Compounds
1-(ethenesulfonyl)-4-nitro-2-(trifluoromethyl)benzene can be compared with other similar compounds, such as:
1-(ethenesulfonyl)-4-nitrobenzene: Lacks the trifluoromethyl group, resulting in different reactivity and applications.
1-(ethenesulfonyl)-2-nitro-4-(trifluoromethyl)benzene: Similar structure but with different substitution patterns, leading to variations in chemical properties and uses.
1,4-bis(trifluoromethyl)benzene: Contains two trifluoromethyl groups, which significantly alter its chemical behavior and applications.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
1178346-05-8 |
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Molecular Formula |
C9H6F3NO4S |
Molecular Weight |
281.21 g/mol |
IUPAC Name |
1-ethenylsulfonyl-4-nitro-2-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H6F3NO4S/c1-2-18(16,17)8-4-3-6(13(14)15)5-7(8)9(10,11)12/h2-5H,1H2 |
InChI Key |
AIMFPEGSAZAMSQ-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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